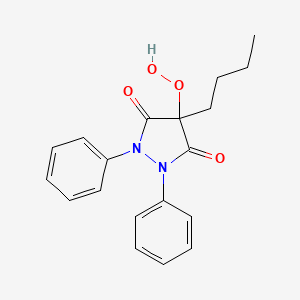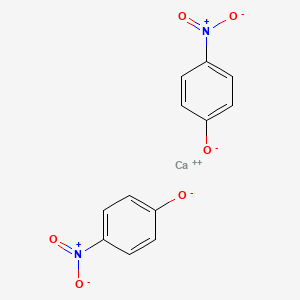
Butyl hydrogen butylphosphonate--europium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl hydrogen butylphosphonate–europium (1/1) is a chemical compound that combines the properties of butyl hydrogen butylphosphonate and europium. Europium is a lanthanide metal known for its unique luminescent properties, making it valuable in various scientific and industrial applications. The compound’s structure allows it to exhibit specific chemical behaviors that are useful in research and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl hydrogen butylphosphonate–europium (1/1) typically involves the reaction of butyl hydrogen butylphosphonate with europium salts. The process may include the following steps:
Preparation of Butyl Hydrogen Butylphosphonate: This involves the reaction of butyl alcohol with phosphonic acid under controlled conditions to form butyl hydrogen butylphosphonate.
Reaction with Europium Salts: The prepared butyl hydrogen butylphosphonate is then reacted with europium chloride or europium nitrate in a suitable solvent, often under reflux conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl hydrogen butylphosphonate–europium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form europium oxides.
Reduction: Reduction reactions may lead to the formation of europium metal or lower oxidation state compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Europium oxides and phosphonic acid derivatives.
Reduction: Europium metal and reduced phosphonate compounds.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Butyl hydrogen butylphosphonate–europium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in bioimaging and as a fluorescent marker due to europium’s luminescent properties.
Industry: Utilized in the manufacturing of luminescent materials, such as phosphors for LED lights and display screens.
Mécanisme D'action
The mechanism by which butyl hydrogen butylphosphonate–europium (1/1) exerts its effects is primarily through its interaction with molecular targets via its phosphonate and europium components. The phosphonate group can form strong bonds with metal ions and other substrates, while europium’s luminescent properties enable its use in imaging and detection applications. The compound’s ability to participate in various chemical reactions further enhances its versatility in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium Chloride (EuCl3): A commonly used europium compound with similar luminescent properties.
Europium Nitrate (Eu(NO3)3): Another europium compound used in similar applications.
Butyl Phosphonate Compounds: Various butyl phosphonate derivatives with different functional groups.
Uniqueness
Butyl hydrogen butylphosphonate–europium (1/1) is unique due to its combination of phosphonate and europium components, providing both chemical reactivity and luminescent properties. This dual functionality makes it particularly valuable in applications requiring both chemical interaction and detection capabilities.
Propriétés
Numéro CAS |
25589-03-1 |
|---|---|
Formule moléculaire |
C8H19EuO3P |
Poids moléculaire |
346.17 g/mol |
Nom IUPAC |
butoxy(butyl)phosphinic acid;europium |
InChI |
InChI=1S/C8H19O3P.Eu/c1-3-5-7-11-12(9,10)8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |
Clé InChI |
HPLVRVABBZRRFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CCCC)O.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


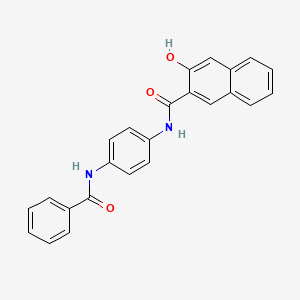



![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)


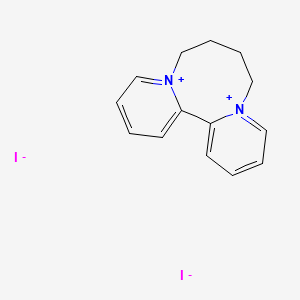

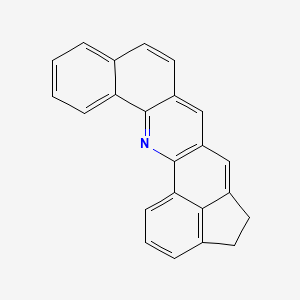
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
